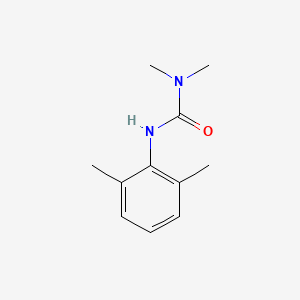

1,1-Dimethyl-3-(2,6-xylyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60006-08-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |

InChI Key |

FKGQOVASLBRUAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1,1 Dimethyl 3 2,6 Xylyl Urea

Foundational Methodologies for Urea (B33335) Bond Formation

The construction of the urea functional group is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. The methods to achieve this vary in efficiency, safety, and scalability.

Isocyanate-Amine Coupling Reactions

The most direct and widely employed method for synthesizing unsymmetrically substituted ureas is the coupling reaction between an isocyanate and an amine. asianpubs.orgresearchgate.net This reaction is typically efficient and proceeds by the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group.

The synthesis of 1,1-Dimethyl-3-(2,6-xylyl)urea via this route involves the reaction of 2,6-dimethylphenyl isocyanate with dimethylamine (B145610). The reaction is generally conducted in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature and typically requires no catalyst. asianpubs.org The primary advantage of this method is its high specificity and often high yield. However, its main limitation lies in the availability, stability, and safety of the isocyanate precursors, which can be toxic. researchgate.net

Carbonylation Routes and Phosgene (B1210022) Alternatives

Historically, phosgene (COCl₂) was a key reagent for producing isocyanates from amines, which would then be used to form ureas. sigmaaldrich.com Due to the extreme toxicity of phosgene gas, its use is now heavily restricted, leading to the development of safer, solid phosgene equivalents and alternative carbonylation methods. researchgate.netsigmaaldrich.comthieme-connect.com

Triphosgene (B27547), a solid crystalline compound, serves as a safer substitute for phosgene, as it can be handled more easily, though it generates phosgene in situ. asianpubs.org Other reagents, known as phosgene alternatives, have been developed to circumvent the direct use of phosgene or triphosgene entirely. These alternatives provide a carbonyl group for the urea linkage.

Modern "green chemistry" approaches focus on catalytic carbonylation reactions using carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source. researchgate.netthieme-connect.com Oxidative carbonylation of amines using CO can be catalyzed by various transition metals, including palladium. nih.govacs.org More recently, methods utilizing CO₂ as an abundant, non-toxic, and renewable C1 feedstock have gained significant attention. researchgate.netgoogle.com These processes often require catalysts and dehydrating agents or can be performed under high pressure and temperature to drive the reaction. researchgate.netgoogle.com

Table 1: Common Phosgene Alternatives for Urea Synthesis

| Reagent | Description | Advantages | Disadvantages |

|---|---|---|---|

| Triphosgene | A stable, crystalline solid that decomposes into three equivalents of phosgene upon reaction. | Easier and safer to handle than gaseous phosgene. asianpubs.org | Still produces highly toxic phosgene in situ. asianpubs.org |

| N,N'-Carbonyldiimidazole (CDI) | A crystalline solid that activates amines for urea formation. | Does not produce chlorinated byproducts; considered a safer alternative. sigmaaldrich.com | Can be moisture-sensitive; order of addition is crucial to avoid symmetrical byproducts. asianpubs.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A common protecting group reagent that can also act as a carbonyl source for ureas. | Readily available and relatively safe to handle. thieme-connect.com | Can require specific catalytic conditions. |

| Carbonates (e.g., bis(4-nitrophenyl)carbonate) | Activated carbonate esters that react with amines to form ureas. | Avoids the use of highly toxic reagents. thieme-connect.com | Reactions can be slower; may require heating. |

| Carbon Dioxide (CO₂) & Carbon Monoxide (CO) | Gaseous C1 sources used in catalytic carbonylation reactions. | Abundant, inexpensive, and environmentally benign (especially CO₂). researchgate.netthieme-connect.com | Often requires transition metal catalysts, high pressures, or high temperatures. nih.govgoogle.com |

Synthesis of this compound and its Analogues

The specific synthesis of this compound leverages the foundational methodologies, with a focus on creating the specific trisubstituted urea structure.

Targeted Synthetic Pathways to the 2,6-Xylylurea (B11707415) Core

The most direct and logical synthetic route to this compound is the reaction between 2,6-dimethylphenyl isocyanate and an excess of dimethylamine.

Step 1: Preparation of 2,6-Dimethylphenyl isocyanate. This key intermediate can be synthesized from 2,6-dimethylaniline (B139824). A common laboratory method involves reacting the aniline (B41778) with a phosgene equivalent like triphosgene in an inert solvent such as acetone. asianpubs.org

Step 2: Urea Formation. The resulting 2,6-dimethylphenyl isocyanate is then reacted directly with dimethylamine (often used as a solution in a solvent like THF or water) to yield the final product, this compound. The steric hindrance from the two methyl groups on the xylyl ring can influence the reaction rate but does not prevent the formation of the desired product.

An alternative pathway involves the use of sodium cyanate (B1221674) with dimethylamine hydrochloride, though this typically produces monosubstituted ureas and would require subsequent alkylation, making it a less direct route for this specific compound.

Strategies for Purity Enhancement and Yield Optimization in Xylylurea Synthesis

Achieving high purity and yield in the synthesis of substituted ureas like this compound requires careful control of reaction conditions and effective purification strategies.

Yield Optimization:

Stoichiometry Control: When using the isocyanate-amine coupling method, using a slight excess of the amine can help drive the reaction to completion.

Solvent and pH: For certain urea syntheses, the choice of solvent can be critical. Mixed solvent systems have been shown to increase yields by modulating the solubility of intermediates. rsc.org In syntheses involving aqueous media, controlling the pH can minimize hydrolysis and other side reactions. rsc.org

Purity Enhancement:

Control of Side Reactions: In syntheses for analogous compounds like 1,1-dimethylurea, the presence of impurities in the starting materials (such as other amine derivatives in industrial-grade dimethylamine) can lead to toxic byproducts that are difficult to separate. koreascience.kr The addition of reaction control agents or impurity scavengers, such as benzaldehyde (B42025) or ascorbic acid, has been patented to improve the purity of the final product. koreascience.kr

Purification Techniques: Due to their crystalline nature, substituted ureas are often purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ethyl acetate. njit.edu Simple filtration is often sufficient if the product precipitates cleanly from the reaction mixture. mdpi.com For more challenging separations, column chromatography on silica (B1680970) gel is a standard laboratory technique. researchgate.netthieme-connect.com

Advanced Synthetic Techniques for Urea Derivatives

Beyond the classical methods, a range of advanced synthetic techniques have been developed to construct urea derivatives with greater efficiency, selectivity, and functional group tolerance. These methods could be applied to the synthesis of this compound and its analogues.

C-H Functionalization: A novel strategy involves the direct isocyanation of benzylic C-H bonds using a copper catalyst, followed by coupling with an amine. lookchem.com This approach avoids the need to pre-functionalize the aromatic starting material and allows for diversification at a late stage.

Hypervalent Iodine Reagents: The use of phenyliodine diacetate (PhI(OAc)₂) as a coupling mediator enables the synthesis of unsymmetrical ureas from primary amides and amines under mild, metal-free conditions. researchgate.net This involves an in situ Hofmann rearrangement of the amide to an isocyanate, which is then trapped by the amine.

Catalytic Carbonylations:

Bimetallic Catalysis: A cooperative bimetallic system using copper and cobalt catalysts allows for the direct and highly selective synthesis of unsymmetrical ureas from a mixture of primary and secondary amines with carbon monoxide. nih.govmdpi.com

Light-Activated Catalysis: A nickel-catalyzed route uses visible light to enable the carbonylation of alkyl halides to form aliphatic isocyanates, which can then be coupled with amines to form ureas. njit.edu

Low-Concentration CO₂: Titanium catalysts have been developed to synthesize urea derivatives from low-concentration CO₂ (e.g., from flue gas) by first forming an ammonium (B1175870) carbamate (B1207046) intermediate.

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements are classical methods that generate an isocyanate intermediate from a carboxylic acid derivative, which can then be reacted with an amine to form a urea. researchgate.net

Table 2: Comparison of Advanced Synthetic Techniques for Urea Derivatives

| Technique | Key Reagents/Catalysts | Starting Materials | Key Features |

|---|---|---|---|

| Benzylic C-H Isocyanation | CuOAc, (trimethylsilyl)isocyanate | Benzylic C-H containing compounds, amines | High site selectivity; avoids pre-functionalization. lookchem.com |

| Hypervalent Iodine-Mediated Coupling | PhI(OAc)₂, K₃PO₄ | Primary amides, amines | Metal-free, mild conditions; broad substrate scope. researchgate.net |

| Bimetallic Oxidative Carbonylation | Copper/Cobalt catalysts, CO | Primary amines, secondary amines | High selectivity for unsymmetrical ureas from mixed amines. nih.govmdpi.com |

| Light-Activated Ni-Catalysis | Nickel catalyst, Xantphos ligand, visible light | Alkyl halides, amines, CO | Utilizes light energy to overcome thermal limitations of Ni-catalysis. njit.edu |

| Hydrosilane-Assisted CO₂ Fixation | Phenylsilane, FeCl₃, TBD catalyst | Amines, CO₂ | Metal-free (uses iron additive); proceeds under mild conditions. google.com |

| Microwave-Assisted Staudinger-Aza-Wittig | PS-PPh₂, CO₂, microwave irradiation | Alkyl azides, amines | Uses CO₂ as a C1 source; rapid reaction times. |

Stereoselective and Asymmetric Syntheses of Related Xylylureas

Achieving stereocontrol in the synthesis of chiral molecules is a central goal of modern organic chemistry. rsc.org While this compound itself is achiral, the principles of stereoselective and asymmetric synthesis are critical when designing related chiral xylylurea analogs or when the urea moiety is incorporated into a more complex, chiral molecular framework. Asymmetric induction allows for the preferential formation of one enantiomer or diastereoisomer over others, a key consideration in pharmaceutical development where different stereoisomers can have vastly different biological activities. wikipedia.orgcutm.ac.in

Key strategies for achieving stereoselectivity in the synthesis of related ureas include:

Substrate Control: This approach utilizes a chiral center already present in the substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org The existing stereocenter influences the approach of reagents due to steric and electronic factors, leading to the preferential formation of one diastereomer.

Auxiliary Control: A chiral auxiliary is a removable chiral group that is temporarily attached to an achiral substrate. wikipedia.org This renders the molecule chiral and directs a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield an enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a classic example used to guide aldol (B89426) reactions, a principle that can be adapted to urea-containing structures. wikipedia.org

Reagent/Catalyst Control: This is often the most efficient method, where a chiral reagent or catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer from a prochiral substrate. cutm.ac.inuleth.ca This includes methods like the Sharpless asymmetric epoxidation and dihydroxylation, which use chiral catalysts to deliver functionality to a specific face of a double bond. slideshare.net More recently, chiral phosphoric acid catalysis has been employed for enantioselective reactions, including the heterodimerization of ureas to form products with high enantioselectivity. rsc.org

A recent study demonstrated a biogenetic-inspired strategy for the stereoselective synthesis of complex alkaloid cores containing a urea moiety. rsc.org The process involved an initial electrooxidation of N-substituted pyrrolidine-1-carboxamides, followed by a heterodimerization reaction. By employing a chiral phosphoric acid as a catalyst, researchers could achieve an enantioselective heterodimerization, producing exo-heterodimers with high enantiomeric excess. rsc.org This highlights how modern catalytic methods can be applied to create complex, stereodefined urea-containing molecules.

Table 1: Strategies for Stereoselective Synthesis of Chiral Ureas

| Strategy | Description | Example Application | Reference |

| Substrate Control | A chiral center within the starting material directs the stereochemical outcome of a reaction on a prochiral center in the same molecule. | A chiral amine is reacted with an isocyanate, where the stereocenter on the amine influences the conformation and subsequent reactions. | wikipedia.org |

| Chiral Auxiliary | A removable, enantiopure group is attached to the substrate to induce diastereoselectivity in a key bond-forming step. | An achiral amine is derivatized with a chiral auxiliary (e.g., a valine-derived oxazolidine), reacted to form the urea, and the auxiliary is later removed. | wikipedia.org |

| Chiral Catalyst | A small amount of a chiral catalyst (e.g., metal complex with a chiral ligand or a chiral organocatalyst) creates a chiral transition state, leading to an enantiomerically enriched product. | Enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides using a chiral phosphoric acid catalyst. | rsc.org |

Exploration of Novel Coupling Reactions and Catalytic Systems

The formation of the C-N bond in ureas is a fundamental transformation. While traditional methods often involve the use of highly reactive and hazardous precursors like phosgene or isocyanates, contemporary research focuses on developing milder, more versatile, and catalytically driven coupling reactions. unacademy.com These reactions often involve the coupling of an amine with a suitable carbonyl source or the direct coupling of amines and amides.

Catalytic Systems for Urea Synthesis:

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination have revolutionized C-N bond formation. mdpi.com While typically used for aryl amine synthesis, variations of these palladium-catalyzed systems can be adapted for urea synthesis, coupling amines with carbamoyl (B1232498) chlorides or related synthons. Other cross-coupling reactions, such as the Stille reaction, which couples organostannanes with organic halides, demonstrate the power of palladium catalysis in forming C-C and C-heteroatom bonds and provide a conceptual basis for developing new C-N coupling methods. harvard.edu

Hypervalent Iodine Reagents: A novel, metal-free approach for synthesizing unsymmetrical ureas involves the use of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PhI(OAc)₂). mdpi.com This method facilitates the direct coupling of primary amides with primary or secondary amines under mild conditions, avoiding the need for metal catalysts or high temperatures. This approach is particularly valuable for late-stage functionalization in complex molecule synthesis. mdpi.com

Electrocatalytic Synthesis: A frontier area in chemical synthesis is the use of electrocatalysis to drive reactions under mild conditions. rsc.org Research into electrocatalytic urea synthesis has explored the C-N coupling of CO₂ and various nitrogen sources (like nitrates or nitrites) using metal-based catalysts. sciopen.comrsc.org For instance, catalysts featuring in-situ formed Cu⁰-Cu⁺ sites have been shown to promote the asymmetric coupling of *CO and *NO intermediates, boosting urea production. chinesechemsoc.org While primarily aimed at industrial-scale synthesis from simple feedstocks, the mechanistic insights gained are valuable for designing new catalytic cycles for fine chemical synthesis.

Common Coupling Reagents: Beyond catalytic systems, a variety of stoichiometric coupling reagents are widely used, especially in peptide synthesis, and are applicable to urea formation. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), which activate a carboxylic acid (or carbamic acid equivalent) for reaction with an amine. peptide.com

Table 2: Comparison of Modern Coupling Systems for Urea Synthesis

| System | Catalyst/Reagent | Substrates | Conditions | Advantages | Reference |

| Hypervalent Iodine | PhI(OAc)₂ | Amides + Amines | Mild, metal-free | Broad substrate scope, functional group tolerance | mdpi.com |

| Electrocatalysis | Cu-based, Pd-based materials | CO₂ + Nitrogen sources | Ambient temperature/pressure | Sustainable, uses simple feedstocks | sciopen.comchinesechemsoc.org |

| Palladium Cross-Coupling | Pd complexes with specialized ligands | Amines + Carbamoyl synthons | Varies, often mild | High efficiency, well-understood mechanism | mdpi.com |

| Carbodiimide Coupling | DCC, DIC, EDC | Carboxylic acids (or equivalents) + Amines | Room temperature | Common, reliable for amide/urea bond formation | peptide.com |

Derivatization and Structural Modification of the Xylylurea Core

The derivatization of a core structure like this compound is essential for tuning its physicochemical properties and exploring structure-activity relationships (SAR). Modifications can be targeted at the aromatic xylyl ring or the urea moiety itself.

Systematic Variation of Aromatic Substituents on the Phenyl Ring

The 2,6-xylyl group is a 2,6-dimethyl substituted phenyl ring. Systematically altering the substituents on this aromatic ring can profoundly impact the molecule's properties. The electronic and steric nature of these substituents influences characteristics such as lipophilicity, hydrogen-bonding potential, metabolic stability, and conformational preference.

The effect of substituents on the reactivity and properties of an aromatic ring is often quantified using Hammett substituent constants (σ). acs.org These constants describe the electron-donating or electron-withdrawing ability of a substituent.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. In the context of an aryl urea, this can increase the acidity of the N-H proton. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups (e.g., the methyls in the xylyl moiety) increase the electron density of the ring. This generally decreases the acidity of the N-H proton. researchgate.net

A study on anthracen-1-yl-3-phenylurea derivatives demonstrated that substituents on the phenyl ring have a significant and sometimes counterintuitive effect on excited-state intermolecular proton transfer (ESIPT) reactions. researchgate.net For instance, an electron-withdrawing -CF₃ group increased the ground-state acidity of the N-H fragment but slowed the ESIPT reaction, while an electron-donating methoxy group had the opposite effect. researchgate.net In medicinal chemistry, such variations are used to optimize binding affinity and pharmacokinetic profiles. For example, in a series of pyrazolyl-ureas, changing the substituents on the phenyl urea moiety from difluoro to methoxy was found to significantly alter binding affinity to the target protein. mdpi.com

Table 3: Examples of Aromatic Substituent Variation on Aryl Ureas

| Substituent (at para-position) | Electronic Effect | Potential Impact on Urea Moiety | Reference |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Increases N-H acidity; can alter intermolecular interactions. | researchgate.net |

| -F (Fluoro) | Weak Electron-Withdrawing | Modestly increases N-H acidity; can participate in hydrogen bonding. | mdpi.com |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreases N-H acidity; can act as a hydrogen bond acceptor. | researchgate.netmdpi.com |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly decreases N-H acidity; increases lipophilicity. | mdpi.com |

Functionalization of the Urea Moiety for Tuned Reactivity

The urea functional group (-NH-C(=O)-N<) is not merely a linker but a versatile chemical entity. Its N-H proton and carbonyl group can participate in extensive hydrogen bonding, which is crucial for molecular recognition and the formation of supramolecular structures. nih.gov

Strategies for functionalizing the urea moiety include:

Hydrogen Bond-Driven Self-Assembly: The urea group can form strong, directional hydrogen bonds. This property is exploited in supramolecular chemistry to build complex assemblies. By attaching heterocycles that provide additional hydrogen bond donors and acceptors, the self-assembly process can be precisely controlled. nih.govresearchgate.net

Amine-Urea Transamidation: The urea linkage can undergo a transamidation reaction with an amine, effectively swapping one of the nitrogen substituents. This reaction allows for the ureido functionalization of amine-bearing compounds using urea as an inexpensive and non-toxic reagent, proceeding through an in-situ generated isocyanic acid intermediate at elevated temperatures (80-90 °C). nih.gov This provides a route to modify the substitution pattern on the urea nitrogen atoms post-synthesis.

Dynamic Covalent Chemistry: Hindered ureas, formed from bulky secondary amines, can exhibit dynamic covalent behavior. uchicago.edu At elevated temperatures, these ureas can dissociate into their constituent isocyanate and amine. This reversible bond formation can be used for "grafting-to" applications, such as the functionalization of polymer surfaces or nanoparticles. A polymer chain end-capped with a hindered urea could be used to attach the polymer to a surface bearing a reactive group. uchicago.edu

Derivatization for Biological Activity: In drug design, the urea moiety is often a key pharmacophore. For example, attaching a benzothiazole (B30560) nucleus to a diarylurea scaffold has been shown to produce compounds with potent antibacterial activity. mdpi.com In other cases, the urea can be acylated or otherwise modified to change its chemical properties. nih.gov

Table 4: Strategies for Functionalizing the Urea Moiety

| Strategy | Description | Resulting Structure/Application | Reference |

| Transamidation | Reacting the urea with an amine at elevated temperature to exchange the amine substituent. | Modification of the N-substituents on the urea core. | nih.gov |

| Supramolecular Assembly | Using the urea's H-bonding capability, often supplemented by other groups, to form ordered, non-covalent structures. | Supramolecular polymers, self-healing materials. | nih.govresearchgate.net |

| Dynamic Covalent Chemistry | Employing sterically hindered ureas that can reversibly dissociate, allowing for dynamic exchange or surface functionalization. | Reversible polymer networks, melt-functionalization of surfaces. | uchicago.edu |

| Acylation | Reaction at the N-H position to attach an acyl group. | Creates an acylurea, tuning electronic properties and steric bulk. | nih.gov |

Structure Activity Relationships Sar and Molecular Design

SAR in Agrochemistry and Plant Interactions

Structural Determinants for Plant Growth Regulation

Urea (B33335) derivatives are recognized as synthetic compounds capable of regulating plant cell division and differentiation. nih.gov Certain phenylurea compounds, such as forchlorfenuron (B1673536) and thidiazuron (B128349), are widely utilized in plant tissue culture for their cytokinin-like activity, which often surpasses that of natural adenine-based cytokinins. nih.gov Research into the SAR of urea derivatives has led to the identification of new compounds that can enhance adventitious root formation. nih.gov

A study on a specific urea derivative, 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5yl)urea (MTU), revealed its ability to delay both age- and stress-induced senescence in wheat. frontiersin.org This effect was attributed to the enhancement of photosystem I (PSI) supercomplex abundance and the promotion of cyclic electron flow around PSI. frontiersin.org Field trials have demonstrated that treatment with MTU can increase the average grain yields of wheat and barley by 5-8%. frontiersin.org Notably, the mechanism of action for MTU appears to be independent of cytokinin or other phytohormone involvement, highlighting a unique mode of action focused on PSI stability and activity. frontiersin.org

While direct studies on 1,1-Dimethyl-3-(2,6-xylyl)urea are not extensively available in the reviewed literature, the research on related urea compounds provides a framework for understanding the structural features that govern plant growth regulatory effects. For instance, N-(2-chloro-4-pyridyl)-N'-phenylureas have been shown to be effective plant growth regulators, accelerating cell division and differentiation. google.com The activity of these compounds is influenced by the substituents on the phenyl ring. google.com

Table 1: Effect of Urea Derivatives on Plant Growth

| Compound | Biological Effect | Plant Species | Reference |

|---|---|---|---|

| Forchlorfenuron (CPPU) | Cytokinin-like activity, morphogenesis | In vitro studies | nih.gov |

| Thidiazuron (TDZ) | Cytokinin-like activity, morphogenesis | In vitro studies | nih.gov |

| 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5yl)urea (MTU) | Delayed senescence, enhanced grain yield | Wheat, Barley | frontiersin.org |

SAR in Antimicrobial and Antifungal Research

The development of broad-spectrum antimicrobial agents is a critical area of research. While specific studies on the xylylurea scaffold of this compound are limited in the public domain, research on other chemical classes provides insights into the design principles for broad-spectrum activity. For example, nanostructured surfaces inspired by natural sources like insect wings are being explored to combat bacterial and fungal contamination. arxiv.org Additionally, synthetic compounds like triclosan (B1682465) are known for their broad-spectrum antibacterial and antifungal activities, which they achieve by disrupting microbial cell membranes. nih.gov

In the context of antimicrobial design, various assays are employed to evaluate efficacy. The agar (B569324) diffusion assay and broth dilution methods are common for determining the minimum inhibitory concentration (MIC) of a compound against various microbes. nih.gov For a compound to be considered broad-spectrum, it must show activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The structural features that confer such broad activity often involve the ability to interact with and disrupt fundamental cellular structures or processes common to different types of microbes.

Cationic compounds have historically been a rich source of antiparasitic drugs. csic.es Their mechanism often involves accumulation within the parasite, driven by transmembrane potentials, or interaction with DNA. csic.es For example, dicationic compounds like bis(2-aminoimidazolinium) and bisguanidinium salts have demonstrated potent activity against Trypanosoma brucei and Plasmodium falciparum by binding to the minor groove of DNA. csic.es

In the case of alkylphosphocholines, modifications to the head, tail, and linker regions have been shown to significantly impact their anti-leishmanial activity. mdpi.com A study on these analogues revealed that an alkyl chain length of 12 carbons resulted in a compound that was 4-10 times more effective than the parent drug, miltefosine. mdpi.com

Table 2: Structure-Activity Insights in Antiparasitic Drug Discovery

| Compound Class | Key Structural Features for Activity | Target Parasite(s) | Reference |

|---|---|---|---|

| Indoloquinoline Alkaloids | Tricyclic ring system | Plasmodium falciparum | nih.gov |

| Dicationic Compounds | Presence of two cationic centers, appropriate linker | Trypanosoma brucei, Plasmodium falciparum | csic.es |

SAR in Medicinal Chemistry Applications

The search for novel antituberculosis agents has led to the investigation of various chemical scaffolds, including urea derivatives. nih.govnih.gov A study focusing on adamantyl urea derivatives identified a 1-adamantyl-3-phenyl urea core as having potent activity against Mycobacterium tuberculosis. nih.govnih.gov The optimization of a hit compound involved systematic modifications to the aryl and alkyl rings, as well as the urea core, to establish a detailed SAR. nih.gov

The mechanism of action for these adamantyl urea derivatives is believed to be the inhibition of multiple epoxide hydrolase enzymes in M. tuberculosis. nih.govnih.gov It was noted that substitutions on the phenyl ring were generally well-tolerated, while the adamantyl substituent was important for inhibiting the M. tuberculosis epoxide hydrolase EphB. researchgate.net The most active compounds in one series demonstrated potent inhibition of both EphB and EphE, suggesting a multi-target approach to their antitubercular activity. nih.gov

Another class of compounds, nitroimidazole oxazine (B8389632) derivatives, has also been investigated as potential antituberculosis agents targeting the deazaflavin-dependent nitroreductase (Ddn) enzyme. rsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations have been employed to understand the SAR and binding mechanisms of these inhibitors. rsc.org

While no direct antitubercular activity for this compound is reported in the searched literature, the SAR principles from related urea-containing compounds suggest that the nature of the substituents on both sides of the urea linkage is critical for activity.

Table 3: SAR of Urea and Related Derivatives as Antituberculosis Agents

| Compound Series | Key Structural Features for Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Adamantyl Urea Derivatives | 1-adamantyl-3-phenyl urea core | Inhibition of epoxide hydrolases (EphB, EphE) | nih.govnih.gov |

The design of enzyme inhibitors and receptor antagonists often relies on identifying and optimizing chemical scaffolds that can bind with high affinity and selectivity to a biological target. nih.gov Structure-based drug design, which utilizes the 3D structure of a target protein, is a powerful approach for developing such molecules. nih.gov

The xylylurea scaffold, as present in this compound, can be considered a starting point for the design of new bioactive molecules. The process of "scaffold morphing" or "scaffold hopping" can be used to generate novel analogues with potentially improved properties. mdpi.com This involves making gradual modifications to the parent compound to develop diverse and novel molecules. mdpi.com

For instance, in the search for Rho kinase (ROCK) inhibitors, a high-throughput screening campaign led to the identification of several novel scaffolds, including 3-nitropyridine (B142982) and 4-methoxy-1,3,5,-triazine. nih.gov Similarly, a scaffold selection approach was used to design novel serotonin (B10506) 5-HT6 receptor ligands based on an indene (B144670) scaffold. rsc.org

The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction. plos.org For example, in the design of BACE-1 inhibitors for Alzheimer's disease, analogues of elenbecestat (B1192693) were designed to interact with the catalytic dyad of the enzyme. mdpi.com

While there are no specific examples in the provided search results of this compound being used as a scaffold for enzyme inhibitors or receptor antagonists, the general principles of medicinal chemistry suggest that this scaffold could be explored for such purposes. The dimethylamino group and the 2,6-xylyl group offer sites for modification to optimize interactions with a target protein.

Mechanistic Investigations of 1,1 Dimethyl 3 2,6 Xylyl Urea Actions

Biochemical Mechanisms in Plant Systems

The herbicidal activity of many phenylurea derivatives is primarily attributed to their interference with fundamental biochemical processes in plants, most notably photosynthesis and hormonal regulation.

Elucidation of Photosynthetic Electron Transport Inhibition Pathways

Urea-based herbicides are classic inhibitors of photosynthetic electron transport. Their primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. These herbicides function by interrupting the flow of electrons, which is essential for the conversion of light energy into chemical energy.

The established mechanism for related compounds, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), involves binding to a specific niche on the D1 protein, one of the core subunits of the PSII reaction center. sigmaaldrich.com This binding site is normally occupied by plastoquinone (B1678516) (Q_B), a mobile electron carrier. By competitively binding to the Q_B site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (Q_A) to Q_B. This blockage leads to a cascade of inhibitory effects:

Interruption of Electron Flow: The entire electron transport chain downstream from PSII is halted.

Inhibition of ATP and NADPH Production: The cessation of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis, and stops the reduction of NADP+ to NADPH. These two molecules are vital for the carbon fixation reactions of photosynthesis.

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer can lead to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, causing oxidative damage to lipids, proteins, and pigments within the chloroplast, ultimately leading to cell death.

Research on Interference with Plant Hormone Signaling Pathways

Certain synthetic urea (B33335) derivatives have been shown to exhibit cytokinin-like activity, influencing plant growth and development. Cytokinins are a class of plant hormones that promote cell division and have anti-senescence effects.

Compounds like thidiazuron (B128349) (TDZ), a phenylurea derivative, can activate cytokinin signaling pathways, sometimes more effectively than naturally occurring cytokinins. The mechanisms for this interference can be multifaceted:

Receptor Interaction: Some urea derivatives may directly interact with and activate cytokinin receptors, such as CRE1/AHK4 in Arabidopsis.

Inhibition of Cytokinin Degradation: These compounds can inhibit the activity of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. By inhibiting CKX, they increase the endogenous levels of active cytokinins in plant tissues.

Although direct research on 1,1-Dimethyl-3-(2,6-xylyl)urea's impact on plant hormone signaling is not apparent, its urea structure makes this an area of potential biological activity that warrants investigation.

Cellular and Molecular Mechanisms in Microbial Systems

The application of herbicides can have significant impacts on soil microbial communities, and some urea derivatives possess inherent antimicrobial properties.

Disruption of Essential Microbial Metabolic Processes

The antimicrobial action of certain diarylureas, such as triclocarban (B27905), is known to involve the disruption of key metabolic pathways. The primary target identified is the inhibition of fatty acid synthesis, a crucial process for building cell membranes and other essential cellular components. This inhibition can lead to a bacteriostatic or bactericidal effect.

Mechanisms of Cell Membrane Integrity Modulation

The integrity of the cell membrane is vital for microbial survival, maintaining cellular homeostasis and serving as a barrier to the external environment. Some antimicrobial compounds exert their effect by compromising this barrier. For diarylurea compounds, the disruption of fatty acid synthesis directly impacts the ability of the microbe to maintain and repair its cell membrane, leading to increased permeability and eventual cell lysis.

Studies on metal complexes with organic ligands have shown that increased lipophilicity can facilitate the penetration of compounds through the lipid membrane of bacteria, enhancing their antimicrobial efficacy. While not directly studied for this compound, its chemical properties would influence its ability to interact with and potentially disrupt microbial cell membranes.

Mechanistic Studies of Pharmacological Activities (excluding clinical mechanisms)

While primarily discussed in the context of herbicidal and antimicrobial actions, some xylyl urea derivatives have been investigated for pharmacological activity. A notable example is Lidamidine (1-(2,6-dimethylphenyl)-3-methylamidinourea), a compound structurally related to this compound.

Non-clinical studies have classified Lidamidine as an α2-adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets for many catecholamines like norepinephrine (B1679862) and epinephrine. As an agonist, Lidamidine binds to and activates these receptors. Its documented pharmacological effect is the inhibition of intestinal motility and secretion, which forms the basis of its use as an antidiarrheal agent. This action is mediated by its effect on peripheral α2 receptors in the gastrointestinal tract.

There is no specific non-clinical pharmacological data available in the reviewed literature for this compound. However, the activity of the closely related Lidamidine suggests that the 2,6-xylyl urea moiety could be a scaffold for compounds targeting adrenergic receptors.

Enzyme Binding and Inhibition Kinetics

There is currently no available data in peer-reviewed scientific literature that details the binding of this compound to any specific enzymes. Consequently, kinetic data such as inhibition constants (K_i), IC50 values, or the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not documented. Research into the potential inhibitory effects of this compound on various enzyme families has not been published.

Receptor Interaction Dynamics and Signaling Modulation

Similarly, there is a lack of information regarding the interaction of this compound with any known receptors. Studies detailing binding affinities (K_d), receptor subtype selectivity, or the modulation of downstream signaling pathways have not been reported. Therefore, it is not possible to describe its role as an agonist, antagonist, or allosteric modulator for any receptor class.

Environmental Dynamics and Biogeochemical Cycling

Degradation Pathways in Environmental Matrices

The degradation of 1,1-Dimethyl-3-(2,6-xylyl)urea in the environment can occur through photochemical and chemical transformation pathways.

While specific kinetic data for the phototransformation of this compound are not extensively documented in publicly available literature, the photochemical behavior of phenylurea herbicides is generally understood to proceed through several mechanisms. oup.com Direct photolysis can occur when the molecule absorbs light, leading to bond cleavage. Indirect photolysis involves reactions with photochemically generated transient species, such as hydroxyl radicals (•OH), which are powerful oxidants in aqueous and atmospheric environments.

Potential photochemical transformation pathways for this compound include:

N-demethylation: The stepwise removal of methyl groups from the urea (B33335) nitrogen atom.

Hydroxylation: The addition of a hydroxyl group to the xylyl aromatic ring.

Oxidation of the methyl groups on the xylyl ring to form carboxylic acid functionalities.

Cleavage of the urea bridge , leading to the formation of 2,6-dimethylaniline (B139824) and other derivatives.

The rates of these reactions are influenced by factors such as light intensity, pH, and the presence of natural photosensitizers (e.g., dissolved organic matter) in the water. uc.pt

Table 1: Potential Photochemical Transformation Products of this compound

| Precursor Compound | Transformation Process | Potential Product(s) |

| This compound | N-demethylation | 1-Methyl-3-(2,6-xylyl)urea |

| This compound | Ring Hydroxylation | 1,1-Dimethyl-3-(2,6-xylyl-4-hydroxy)urea |

| This compound | Urea Bridge Cleavage | 2,6-Dimethylaniline |

Phenylurea herbicides, as a class, are generally considered to be relatively stable to hydrolysis under neutral and alkaline pH conditions. ag.gov Hydrolysis of the urea bond is typically slow but can be accelerated under acidic conditions. For this compound, the primary hydrolytic degradation pathway would involve the cleavage of the urea linkage to yield 2,6-dimethylaniline and dimethylamine (B145610). The rate of hydrolysis is dependent on both pH and temperature.

Table 2: General Hydrolytic Stability of Phenylurea Herbicides

| pH Condition | Hydrolytic Stability | Primary Hydrolysis Products |

| Acidic (pH < 5) | Moderately susceptible | Corresponding aniline (B41778) and amine derivatives |

| Neutral (pH 7) | Generally stable | Negligible hydrolysis |

| Alkaline (pH > 9) | Generally stable | Negligible hydrolysis |

Biotic Degradation and Microbial Ecology

Microbial activity is a primary driver for the degradation of phenylurea herbicides in soil and aquatic systems. tandfonline.com

Specific microbial strains capable of metabolizing this compound are not extensively detailed in scientific literature. However, numerous studies have identified bacteria and fungi that can degrade other structurally similar phenylurea herbicides. These microorganisms often utilize the herbicide as a source of carbon and/or nitrogen. Genera known to be involved in the degradation of phenylureas include Arthrobacter, Bacillus, Pseudomonas, Sphingomonas, and various fungi like Aspergillus and Mortierella. frontiersin.orgnih.gov It is plausible that species within these genera could also be involved in the breakdown of this compound.

Table 3: Microbial Genera with Potential to Metabolize this compound (Based on Phenylurea Herbicide Degradation Studies)

| Microbial Kingdom | Genus |

| Bacteria | Arthrobacter |

| Bacteria | Bacillus |

| Bacteria | Pseudomonas |

| Bacteria | Sphingomonas |

| Fungi | Aspergillus |

| Fungi | Mortierella |

The biodegradation of N,N-dimethyl-substituted phenylurea herbicides typically follows a well-established pathway. oup.com The initial and often rate-limiting step is the sequential N-demethylation of the terminal nitrogen atom of the urea group. nih.gov This is followed by the hydrolysis of the urea bridge, which releases the corresponding aniline derivative.

The key steps in the biodegradation of this compound are proposed to be:

First N-demethylation: this compound is converted to 1-methyl-3-(2,6-xylyl)urea.

Second N-demethylation: 1-Methyl-3-(2,6-xylyl)urea is transformed into 3-(2,6-xylyl)urea.

Hydrolysis: The urea linkage of 3-(2,6-xylyl)urea is cleaved to produce 2,6-dimethylaniline.

The enzymes responsible for these transformations include cytochrome P450 monooxygenases for the N-demethylation steps and amidohydrolases or amidases for the final hydrolytic cleavage. frontiersin.org

Table 4: Proposed Biodegradation Pathway and Enzyme Classes for this compound

| Step | Reactant | Product(s) | Involved Enzyme Class |

| 1 | This compound | 1-Methyl-3-(2,6-xylyl)urea | Cytochrome P450 monooxygenase |

| 2 | 1-Methyl-3-(2,6-xylyl)urea | 3-(2,6-xylyl)urea | Cytochrome P450 monooxygenase |

| 3 | 3-(2,6-xylyl)urea | 2,6-Dimethylaniline | Amidohydrolase/Amidase |

Formation and Sequestration of Environmental Metabolites

The degradation of this compound leads to the formation of several key environmental metabolites. The primary metabolites are the N-demethylated products, 1-methyl-3-(2,6-xylyl)urea and 3-(2,6-xylyl)urea, and the subsequent hydrolysis product, 2,6-dimethylaniline.

These metabolites can have different environmental fates compared to the parent compound. For instance, aniline derivatives can be more mobile in certain soil types but are also susceptible to further microbial degradation. Over time, these metabolites can become sequestered, or bound, to soil organic matter, reducing their bioavailability and mobility. This process, known as the formation of bound residues, is an important aspect of the long-term environmental fate of this class of compounds.

Table 5: Primary Environmental Metabolites of this compound and Their Fate

| Metabolite | Formation Pathway | Potential Environmental Fate |

| 1-Methyl-3-(2,6-xylyl)urea | Biotic/Abiotic N-demethylation | Further degradation; Sorption to soil |

| 3-(2,6-xylyl)urea | Biotic/Abiotic N-demethylation | Further degradation; Sorption to soil |

| 2,6-Dimethylaniline | Biotic/Abiotic Hydrolysis | Mineralization; Sequestration in soil organic matter |

Advanced Analytical Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1,1-Dimethyl-3-(2,6-xylyl)urea. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published, analysis of closely related urea (B33335) derivatives provides expected chemical shift and coupling constant patterns. For instance, studies on similar urea-based compounds demonstrate the utility of ¹H and ¹³C NMR in identifying the various proton and carbon environments within the molecule. claremont.eduacs.org The temperature dependence of ¹H NMR chemical shifts can also offer insights into hydrogen bonding dynamics. claremont.edu

Expected ¹H NMR Profile: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the xylyl group, the N-H proton, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹³C NMR Profile: The ¹³C NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom, including the carbonyl carbon of the urea moiety, the aromatic carbons of the xylyl ring, and the carbons of the dimethylamino group.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0-7.2 | m | Aromatic CH |

| ¹H | ~6.5 | s (br) | N-H |

| ¹H | ~2.9 | s | N(CH₃)₂ |

| ¹H | ~2.2 | s | Ar-CH₃ |

| ¹³C | ~155 | s | C=O |

| ¹³C | ~135 | s | Aromatic C (ipso, substituted) |

| ¹³C | ~128 | s | Aromatic CH |

| ¹³C | ~126 | s | Aromatic CH |

| ¹³C | ~36 | s | N(CH₃)₂ |

| ¹³C | ~18 | s | Ar-CH₃ |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays absorption bands characteristic of the functional groups present. Key expected vibrations include the N-H stretch, C=O (Amide I) stretch, and N-H bend (Amide II). Studies on related urea compounds show characteristic peaks for these groups. mdpi.commdpi.comresearchgate.net For example, the C=O stretching vibration in urea derivatives typically appears in the region of 1630-1700 cm⁻¹. mdpi.commdpi.com The N-H stretching vibrations are sensitive to hydrogen bonding and can provide information about intermolecular interactions. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for Urea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1700 |

| N-H (Amide II) | Bending | 1550-1640 |

| C-N | Stretching | 1400-1470 |

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis))

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic xylyl ring in this compound is the primary chromophore. The absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic ring and the electronic nature of the urea substituent. Studies on urea-based compounds containing aromatic rings often show absorption bands in the UV region, which can be used for quantitative analysis and to study interactions, such as anion binding. researchgate.net The specific λ_max for this compound would need to be determined experimentally, but it is expected to be in the range typical for substituted benzene (B151609) derivatives.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification and the identification of its metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₆N₂O), the exact mass can be calculated and compared to the experimentally determined value. For instance, HRMS has been used to confirm the elemental composition of similar urea derivatives. rsc.org

Interactive Data Table: HRMS Data for a Related Urea Compound

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 1,1-Dimethyl-3-(quinolin-2-yl)urea | [M+H]⁺ | 216.1131 | 216.1133 | rsc.org |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and analysis of this compound, enabling its purification and quantification in various mixtures. Both liquid and gas chromatography play crucial roles in its analytical characterization.

Liquid Chromatography (e.g., HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in complex mixtures. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.comgoogle.com The purity of manufactured batches can be accurately determined by separating the main compound from any impurities, such as starting materials or by-products. energetic-materials.org.cn

The method typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comgoogle.com An ultraviolet (UV) detector is often used for quantification, as the aromatic xylyl group provides strong chromophoric activity. acs.org Method development involves optimizing parameters like mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. energetic-materials.org.cn The external standard method is frequently used for quantitative analysis. energetic-materials.org.cn

Table 1: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Value |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.3 - 1.2 mL/min google.comenergetic-materials.org.cn |

| Detection Wavelength | ~210 - 240 nm google.comenergetic-materials.org.cn |

| Column Temperature | Ambient (e.g., 25 °C) energetic-materials.org.cn |

| Injection Volume | 5 - 10 µL google.comenergetic-materials.org.cn |

| Quantification | External Standard Method |

Under optimized conditions, this method provides excellent linearity, precision, and accuracy, with detection limits suitable for trace-level analysis in various samples. energetic-materials.org.cn

Gas Chromatography (e.g., GC-MS) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an essential tool for the analysis of volatile products associated with this compound. This technique is ideal for identifying and quantifying volatile impurities, thermal degradation products, or related metabolites. mdpi.comnih.gov Sample preparation may involve methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction to isolate volatile components from a sample matrix. nih.gov

In a typical GC-MS analysis, the separated compounds eluting from the GC column are introduced into the mass spectrometer, which operates under electron ionization (EI) mode. mdpi.comnih.gov The resulting mass spectra provide fragmentation patterns that act as molecular fingerprints, allowing for definitive identification of the volatile analytes. spectroscopyonline.com This is particularly useful for studying the stability of the compound under various conditions and identifying potential breakdown products. researchgate.netresearchgate.net

Table 2: General GC-MS Parameters for Volatile Analysis

| Parameter | Value |

|---|---|

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) nih.gov |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Split/Splitless mdpi.com |

| Oven Temperature Program | Ramped, e.g., 40°C to 250°C mdpi.comnih.gov |

| MS Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) mdpi.com |

This methodology allows for the rapid and sensitive screening of volatile organic compounds related to this compound in environmental or industrial samples. researchgate.netepa.gov

Crystallographic Analysis for Three-Dimensional Structure Elucidation

Crystallographic techniques, especially single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of crystalline solids. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related compounds such as 1,1-dimethyl-3-(2-phenylethyl)urea provides insight into the expected structural features. cardiff.ac.ukresearchgate.net For such an analysis, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. cardiff.ac.uk

Table 3: Representative Crystallographic Data for an Analogous Urea Compound (C11H16N2O)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic cardiff.ac.ukresearchgate.net |

| Space Group | Pbca cardiff.ac.ukresearchgate.net |

| a (Å) | 10.7388(6) cardiff.ac.ukresearchgate.net |

| b (Å) | 9.8449(5) cardiff.ac.ukresearchgate.net |

| c (Å) | 21.1259(14) cardiff.ac.ukresearchgate.net |

| Volume (ų) | 2233.5(2) cardiff.ac.ukresearchgate.net |

| Z (molecules/unit cell) | 8 cardiff.ac.ukresearchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) cardiff.ac.ukresearchgate.net |

| Temperature | 293 K cardiff.ac.uk |

Data obtained from the crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. cardiff.ac.ukresearchgate.net

Analysis of Supramolecular Interactions and Crystal Packing

The crystal packing of urea derivatives is heavily influenced by supramolecular interactions, primarily hydrogen bonding. nih.govethernet.edu.et In the crystal lattice of urea-containing compounds, the N-H group of the urea moiety typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. cardiff.ac.ukmdpi.com This interaction is a dominant force in directing the assembly of molecules in the solid state.

Table 4: Hydrogen Bond Geometry in an Analogous Urea Crystal

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|

D = Donor atom; A = Acceptor atom. Data obtained from the crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. cardiff.ac.uk

Immunochemical Methods for Trace Detection

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), offer a highly sensitive and specific approach for the trace detection of small molecules like this compound in complex matrices. tandfonline.com These methods are based on the specific recognition of a target molecule (antigen) by an antibody. tandfonline.com

The development of an immunoassay for a small molecule, or hapten, like this compound requires a multi-step process. First, a derivative of the target molecule is synthesized to allow for its conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). researchgate.net This hapten-protein conjugate serves as the immunogen, which is used to elicit an immune response and produce specific antibodies in an animal model. tandfonline.comresearchgate.net

Once specific polyclonal or monoclonal antibodies are generated, a competitive ELISA format can be developed. In this format, the sample containing the target analyte competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Immunoassays are valued for their high throughput, cost-effectiveness, and ability to analyze samples with minimal cleanup. tandfonline.com This makes them ideal for screening large numbers of samples for pesticide residues or other contaminants in food and environmental analysis. tandfonline.comresearchgate.net

Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Xylylurea Detection

Currently, there is no specific commercially available ELISA kit or published detailed development of an enzyme-linked immunosorbent assay for the direct detection of this compound. However, the principles for developing such an assay follow a well-established methodology for small molecules, including other herbicides. nih.gov

The development of a competitive ELISA, the format most suitable for small molecules like xylylurea, would involve several key steps:

Hapten Synthesis: Since this compound is too small to elicit an immune response on its own, it must be chemically modified into a hapten. This involves introducing a functional group (e.g., a carboxyl or amino group) that allows it to be conjugated to a larger carrier protein.

Immunogen and Coating Antigen Preparation: The synthesized hapten is then covalently linked to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create an immunogen. tandfonline.com This immunogen is used to immunize animals (typically rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. For the coating antigen, the hapten is conjugated to a different protein, such as Ovalbumin (OVA), which will be immobilized on the surface of the microplate wells.

Antibody Production and Characterization: After immunization, antibodies are harvested and purified. They are then characterized for their affinity and specificity to the target analyte, this compound. Cross-reactivity with structurally related compounds is a critical parameter to assess to ensure the assay's selectivity. mdpi.com

Assay Optimization: The final step involves optimizing the concentrations of the coating antigen and the antibody, as well as incubation times, temperature, and buffer conditions to achieve the desired sensitivity and dynamic range for the assay.

The principle of the resulting competitive ELISA would be that the this compound in a sample competes with the hapten-protein conjugate coated on the microplate for binding to a limited amount of specific antibody. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that binds to the primary antibody is then added. The addition of a substrate results in a colorimetric reaction, where the signal intensity is inversely proportional to the concentration of this compound in the sample.

Applications in Environmental Monitoring

While specific applications of an ELISA for this compound are not documented due to the lack of a developed assay, the potential for its use in environmental monitoring is significant. nih.gov Immunoassays are valuable tools for screening a large number of samples for the presence of contaminants in various environmental matrices. nih.gov

Hypothetical Application of a Xylylurea-Specific ELISA:

| Environmental Matrix | Potential Application | Information Gained |

| Water (Groundwater, Surface Water) | Screening of water bodies for potential contamination from agricultural runoff or industrial discharge. | Rapid assessment of the presence and approximate concentration of the compound, identifying areas requiring further investigation with more quantitative methods. |

| Soil and Sediment | Monitoring for persistence and accumulation of the compound in agricultural fields or contaminated sites. | Evaluation of the extent of soil contamination and the potential for leaching into groundwater. |

In the absence of a specific ELISA, the environmental monitoring of urea-based herbicides, including compounds structurally similar to this compound, is typically performed using instrumental analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comceh.ac.ukresearchgate.net These methods, while more time-consuming and expensive than ELISA, provide high sensitivity and specificity for the quantification of a wide range of pesticides in environmental samples. oup.com

Computational and Theoretical Modeling of 1,1 Dimethyl 3 2,6 Xylyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. nih.gov For urea (B33335) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-31G(d) or 6-311G++(d,p) are commonly employed to optimize molecular geometry and calculate various molecular properties. researchgate.netnih.govmdpi.com These calculations provide a detailed picture of the molecule in its ground state, forming the basis for further analysis of its electronic structure and conformational possibilities. researchgate.net The theoretical results are often compared with experimental data, such as from X-ray diffraction, to validate the computational model. In many cases, a good agreement is found between calculated geometric parameters and experimental structures, despite minor discrepancies in values like dihedral angles. researchgate.net

Table 1: Key Electronic and Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Note: This table presents theoretical descriptors calculated from HOMO and LUMO energies. Actual values would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For urea-containing molecules, MEP maps typically show negative potential (colored red) around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. researchgate.net Conversely, positive potential (colored blue) is generally found around the hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic attack. researchgate.net

The structure of 1,1-Dimethyl-3-(2,6-xylyl)urea is not rigid; it possesses conformational flexibility due to the rotation around several single bonds, such as the C-N bonds and the bond connecting the xylyl ring to the urea moiety. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. mdpi.comnih.gov

Theoretical studies can identify different conformers, such as those arising from the orientation of the N,N-dimethylcarbamoyl group relative to the phenyl ring. mdpi.com By calculating the potential energy surface, researchers can map the low-energy conformations and the transition states between them. This analysis is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules, such as biological receptors. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to study how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (target), typically a protein or enzyme. nih.gov These techniques are fundamental in structure-based drug design for predicting the preferred binding orientation of a ligand and estimating the strength of the interaction. nih.gov

Molecular docking predicts the binding pose of a ligand within a target's active site. nih.gov The process involves sampling numerous orientations and conformations of the ligand and scoring them based on how well they fit sterically and electronically. nih.gov For urea derivatives, docking studies often reveal key interactions responsible for binding affinity. nih.gov

Common predicted interactions include:

Hydrogen Bonds: The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), frequently forming hydrogen bonds with amino acid residues in the target's binding site, such as with glutamic acid. nih.gov

Hydrophobic Interactions: The 2,6-xylyl group and the N,N-dimethyl groups can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The aromatic xylyl ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Table 2: Typical Ligand-Target Interactions Predicted by Molecular Docking

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding | Urea (N-H, C=O) | Glu, Asp, Ser, Thr, Gln, Asn |

| Hydrophobic | Xylyl ring, Dimethyl groups | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Xylyl ring | Phe, Tyr, Trp, His |

Note: This table illustrates the types of non-covalent interactions that docking simulations can predict for this compound.

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the ligand-protein complex over time, revealing how the ligand and target adapt to each other upon binding. nih.gov These simulations can show significant conformational changes in the protein that are induced by the ligand. nih.gov For instance, the binding of a ligand can cause loops in the protein to close over the binding site or induce shifts in secondary structure elements. nih.gov Understanding these dynamic conformational changes is essential for a complete picture of the molecular recognition process and the functional consequences of ligand binding. nih.gov

Cheminformatics and QSAR Approaches

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are used to predict the activity of new compounds and to guide the design of molecules with improved properties.

In a QSAR study involving urea derivatives, various molecular descriptors are calculated for each compound in a series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or physicochemical (e.g., lipophilicity, electronic properties). A statistical model is then built to relate these descriptors to the measured biological activity. For example, QSAR analyses of related urea compounds have shown that lipophilicity can be a key driver for improving biological activity. nih.gov By applying such a model, one could predict the potential activity of this compound and suggest modifications to its structure to enhance a desired effect.

Predictive Modeling of Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone for understanding the biological effects of chemical compounds like this compound. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

For the class of phenylurea herbicides, QSAR models have been successfully developed to predict a range of biological and environmental endpoints. acs.org These models often rely on molecular descriptors that quantify various aspects of the molecule's structure. Key descriptors influencing the toxicity of phenylurea herbicides include spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. acs.org For instance, a recent study developed QSAR models for 36 different phenylurea herbicides to predict their hazardous concentration for 5% of species (HC5), a measure of environmental risk. The models, using methods like multiple linear regression (MLR) and random forest (RF), showed strong predictive performance, with the RF model achieving a high correlation (R² = 0.90) between experimental and predicted values. acs.org

The biological activity of urea derivatives can be further explored using molecular docking simulations. ontosight.ainih.gov This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme, helping to elucidate its mechanism of action. For example, docking studies on urea derivatives have shown that stable interactions with key residues in an enzyme's active site, often through hydrogen bonds, are crucial for their inhibitory activity. nih.gov

In silico analyses based on chemical structure-function relationships, such as those utilized by the ToxCast™ program, can also predict potential modes of action (MOA). For related phenylureas like linuron (B1675549) and diuron, these methods have suggested that they may target pathways beyond their primary herbicidal action, including steroid biosynthesis, cholesterol metabolism, and pregnane (B1235032) X receptor activation. researchgate.net Such predictive approaches are vital for a comprehensive risk assessment of this compound.

The table below summarizes key molecular descriptors and modeling approaches used for predicting the biological activity of phenylurea herbicides.

| Modeling Approach | Key Descriptors/Parameters | Predicted Endpoint | Reference |

| QSAR (MLR, RF) | Spatial, Electronic, Hydrophobicity | Environmental Risk (HC5) | acs.org |

| Molecular Docking | Binding energy, Hydrogen bonds | Enzyme Inhibition | ontosight.ainih.gov |

| Structure-Function | Chemical structure patterns | Mode of Action (MOA) | researchgate.net |

| QSPR | Formation enthalpy, Dipole moment | Chromatographic Retention | ingentaconnect.comnih.gov |

In Silico Screening for Novel Analogues

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to have a desired biological effect. This approach accelerates the discovery of novel analogues by prioritizing a smaller number of candidates for synthesis and laboratory testing. nih.gov

The process typically involves several stages:

Library Design: A virtual library of analogues of this compound can be created by systematically modifying its chemical structure. For example, substitutions could be made on the xylyl ring or the dimethylurea group.

Molecular Docking: These virtual analogues are then docked into the active site of a target protein. Their binding affinity is calculated and used to rank the compounds. chemmethod.com Analogues of other urea-based compounds, such as those designed as potential anticancer agents, have been successfully identified using this method, with the most active compounds forming stable interactions with key residues in the enzyme's active site. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov

Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations can be performed to evaluate the stability of the ligand-protein complex over time. chemmethod.com

This methodology has been successfully applied to discover novel analogues for various applications. For instance, in silico screening of 1,2,4-thiadiazole (B1232254) analogues led to the identification of a promising inhibitor of beta-secretase, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, diarylurea analogues of the antimicrobial agent triclocarban (B27905) have been designed and synthesized, with some showing potent activity against pathogenic bacteria like Staphylococcus aureus. mdpi.commdpi.com

The table below outlines a typical workflow for in silico screening of novel analogues.

| Step | Technique | Purpose | Reference |

| 1 | Virtual Library Generation | Create a diverse set of candidate molecules. | nih.gov |

| 2 | Molecular Docking | Predict binding affinity to a biological target. | nih.govchemmethod.com |

| 3 | ADMET Profiling | Assess drug-likeness and pharmacokinetic properties. | nih.gov |

| 4 | Molecular Dynamics | Analyze the stability of the ligand-target complex. | chemmethod.com |

Environmental Fate Prediction Models

Predicting the environmental fate of chemicals like this compound is crucial for assessing their potential long-term impact on ecosystems. Computational models are employed to estimate how the compound will behave in different environmental compartments, including its persistence, mobility, and potential to accumulate in organisms.

Modeling Degradation Kinetics and Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including microbial breakdown and abiotic reactions.